molecular formula C7H14O3 B3000176 Methyl 2-hydroxy-2,3-dimethylbutanoate CAS No. 856293-67-9

Methyl 2-hydroxy-2,3-dimethylbutanoate

Cat. No.: B3000176
CAS No.: 856293-67-9
M. Wt: 146.186
InChI Key: QZRYMAJZZUPFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2,3-dimethylbutanoate (MHD) is an ester of 2-hydroxy-2,3-dimethylbutanoic acid. It belongs to the class of organic compounds known as hydroxy fatty acids . The molecular formula is C7H14O3 .


Molecular Structure Analysis

This compound contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .

Scientific Research Applications

Analytical Chemistry Applications

Methyl 2-hydroxy-2,3-dimethylbutanoate has been utilized in the field of analytical chemistry. For instance, it is involved in the determination of synthetic cannabinoids and their metabolites in human blood samples through advanced techniques like LC-MS/MS. This showcases its importance in forensic and toxicological studies. Such applications are evident in research conducted by Yeter (2020) in the Journal of the Turkish Chemical Society Section A: Chemistry (Yeter, 2020).

Organic Chemistry and Synthesis

In organic chemistry, this compound has been employed in cyanohydrin synthesis processes leading to various intermediates, as detailed in a study by Powell et al. (1978) in the Journal of Organic Chemistry (Powell et al., 1978). Additionally, its role in photolysis reactions and the formation of complex organic compounds has been explored, as demonstrated in research by Enev et al. (1987) in the Journal of Photochemistry (Enev et al., 1987).

Biochemistry and Molecular Biology

In the realm of biochemistry, this compound is significant in isotopic labeling strategies for NMR studies of proteins, offering insights into molecular structures. This application is highlighted in the work of Ayala et al. (2012) published in Chemical Communications (Ayala et al., 2012).

Solid-State Chemistry

In solid-state chemistry, it has been used to study aldol addition reactions, contributing to the understanding of reaction mechanisms and stereochemistry, as seen in Wei and Bakthavatchalam’s (1993) study in Tetrahedron (Wei & Bakthavatchalam, 1993).

Quantum Chemistry

In quantum chemistry, it has a role in researching the reaction mechanisms of various organic compounds, as described by Kovalskyi et al. (2013) in the Eastern-European Journal of Enterprise Technologies (Kovalskyi et al., 2013).

Safety and Hazards

The safety information for Methyl 2-hydroxy-2,3-dimethylbutanoate indicates that it is extremely flammable and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 2-hydroxy-2,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)7(3,9)6(8)10-4/h5,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRYMAJZZUPFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.